Fallaxidin 3.2
Description
Fallaxidin 3.2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Eastern Dwarf Tree Frog (Litoria fallax). It belongs to the fallaxidin family, which includes multiple peptides with varying sequences and bioactivities. This compound is characterized as a weakly active antimicrobial agent, though its exact mechanism of action remains under investigation . Its sequence is closely related to Fallaxidin 3.1 (GLLDLAKHVIGIASKL-NH₂), with minor structural differences likely contributing to functional divergence . Notably, fallaxidins share conserved precursor regions with caerin peptides from related frog species (L. caerulea, L. splendida), suggesting evolutionary homology despite sequence variability .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLDFAKHVIGIASKL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Sequence Analysis
Fallaxidin 3.2 is part of a peptide group differentiated by sequence motifs and post-translational modifications. Key comparators include:
| Compound | Sequence | C-Terminus | Pro Residues | Antimicrobial Activity |
|---|---|---|---|---|
| Fallaxidin 3.1 | GLLDLAKHVIGIASKL | NH₂ | 0 | Weak |
| This compound | [Not fully disclosed] | NH₂ | 0 (assumed) | Weak |
| Fallaxidin 4.1 | GLLSFLPKVIGVIGHLIHPPS | COOH | 3 | Moderate |
| Caerin 1.1 | GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ | NH₂ | 2 | Strong |
- C-Terminal Modifications : Fallaxidin 4.1’s C-terminal carboxylic acid (COOH) contrasts with the amidated termini (NH₂) of Fallaxidin 3.1 and 3.2. This modification may enhance 4.1’s membrane interaction, as COOH groups can influence charge distribution and hydrogen bonding .
- Proline Residues: Fallaxidin 4.1 contains three Pro residues, which disrupt α-helical structures but may promote alternative membrane-disrupting conformations.
2.2 Functional and Mechanistic Insights
- Antimicrobial Activity : this compound’s weak activity contrasts with the moderate potency of Fallaxidin 4.1 and the strong activity of caerin peptides. This disparity is attributed to structural features such as charge density (+4 for Fallaxidin 3.1 vs. +6 for Caerin 1.1) and hydrophobicity, which affect membrane penetration and bacterial selectivity .
- Membrane Interactions : NMR studies of Fallaxidin 4.1a (a variant) revealed α-helical content in membrane-mimetic environments, a trait common to AMPs. However, its moderate activity suggests that helical stability alone is insufficient for strong antimicrobial effects; side-chain interactions and lipid bilayer disruption kinetics are critical . This compound’s weaker activity may stem from reduced helical propensity or inefficient charge-mediated membrane binding.
2.3 Evolutionary Context
Fallaxidins and caerins share conserved genetic precursors, but sequence divergence has led to functional specialization. For example, caerin 1.1’s additional Pro residues and higher positive charge correlate with broader-spectrum activity compared to this compound . This highlights how minor sequence variations in AMPs can drastically alter bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
